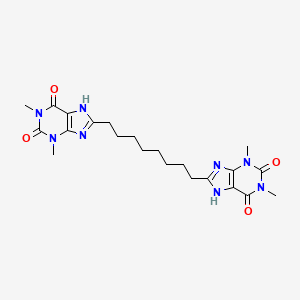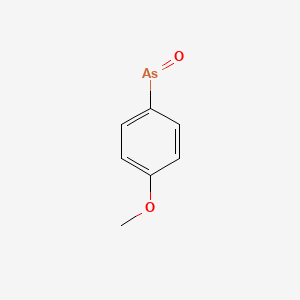
(p-Methoxyphenyl)oxoarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Methoxyphenyl)oxoarsine is an organoarsenic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to an oxoarsine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Methoxyphenyl)oxoarsine typically involves the reaction of p-methoxyphenyl derivatives with arsenic trioxide under controlled conditions. One common method includes the use of anhydrous potassium hydroxide as a catalyst in a tetrahydrofuran solution at room temperature . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(p-Methoxyphenyl)oxoarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and oxoarsine groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides or hydroxides, while reduction may yield various reduced arsenic species.
Scientific Research Applications
(p-Methoxyphenyl)oxoarsine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in the treatment of other diseases.
Mechanism of Action
The mechanism of action of (p-Methoxyphenyl)oxoarsine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymatic reactions or disrupt cellular signaling pathways, resulting in changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
Methoxyphenyl derivatives: Compounds like p-methoxyphenyl glycidyl ether share the methoxyphenyl moiety but differ in their functional groups and applications.
Uniqueness
(p-Methoxyphenyl)oxoarsine is unique due to the presence of both the methoxy and oxoarsine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it valuable for various research and industrial applications.
Properties
CAS No. |
5410-89-9 |
|---|---|
Molecular Formula |
C7H7AsO2 |
Molecular Weight |
198.05 g/mol |
IUPAC Name |
1-arsoroso-4-methoxybenzene |
InChI |
InChI=1S/C7H7AsO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3 |
InChI Key |
YOJKONQVBWQNRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


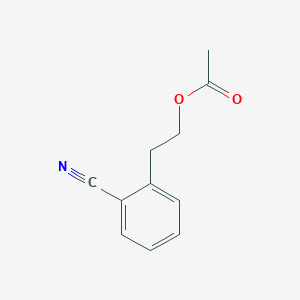
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)

![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)



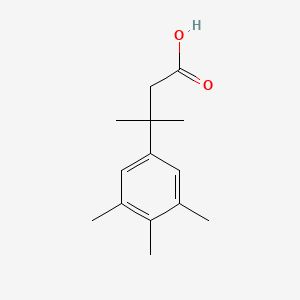
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
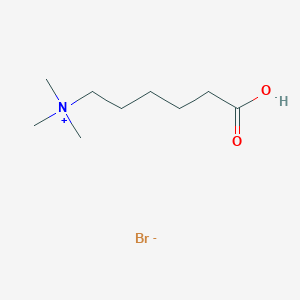
![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)

![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
